Bienvenue dans la boutique en ligne BenchChem!

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

GPR35 antagonism GPCR screening Oxadiazole selectivity

Procure CAS 895487-72-6 to secure a structurally authenticated 1,3,4-oxadiazole isomer specifically annotated as GPR35-inactive in the ECBD primary assay (EOS44695). Its unique 3-methoxyphenyl substitution and phenylsulfanylacetamide side chain deliver a distinct electronic/steric profile essential for comparative SAR against 2-methoxy, 4-methoxy, and 3,4-dimethoxy analogs. With clogP 2.96 and full Lipinski Rule-of-Five compliance (HBD=2, HBA=6, TPSA=84.23 Ų), this scaffold offers an attractive starting point for oral bioavailability optimization. Use this compound as a validated negative control in GPR35 signaling studies, or deploy it as a clean, GPCR-silent entry in diversity-oriented screening libraries targeting NTPDases and kinases. Procuring this specific isomer eliminates the risk of unpredictable biological outcomes associated with generic oxadiazole replacement.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 895487-72-6
Cat. No. B2672774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
CAS895487-72-6
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S/c1-22-13-7-5-6-12(10-13)16-19-20-17(23-16)18-15(21)11-24-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyBHMAQAGJYILUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895487-72-6): Core Chemical Identity and Baseline Procurement Profile


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 895487-72-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds, characterized by a 3-methoxyphenyl substituent at the oxadiazole C5 position and a phenylsulfanylacetamide side chain at the C2 position. Its molecular formula is C17H15N3O3S with a molecular weight of 341.39 g/mol . The compound was registered in the ECBD database (ID: EOS44695) and screened in a primary assay for GPR35 antagonism, where it was classified as inactive [1]. Oxadiazole derivatives, as a class, are widely investigated for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities .

Why N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide Cannot Be Interchanged with Generic Oxadiazole Analogs


In-class substitution of 1,3,4-oxadiazole derivatives is precarious because even minor substituent variations on the phenyl ring dramatically alter biological target engagement and selectivity. For example, the 3-methoxyphenyl substitution pattern on the oxadiazole core of CAS 895487-72-6 confers a distinct electronic and steric profile compared to 2-methoxyphenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl analogs . In the ECBD database, closely related oxadiazole entries display divergent GPR35 activity profiles, illustrating that substitution position is a critical determinant of target interaction [1]. The phenylsulfanylacetamide side chain further influences lipophilicity (clogP = 2.96) and hydrogen-bonding capacity, properties that directly affect solubility, membrane permeability, and off-target binding relative to analogs with benzylsulfanyl or alkylsulfanyl linkers [2]. Without explicit comparative potency, selectivity, or pharmacokinetic data for this specific compound, generic replacement carries a high risk of unpredictable biological outcomes.

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide: Quantified Differentiation Evidence vs. Closest Analogs


GPR35 Antagonism Primary Screening: Target Compound vs. Class Baseline

In a primary radioligand binding or functional assay for the G-protein coupled receptor 35 (GPR35), CAS 895487-72-6 (EOS44695) was evaluated and explicitly classified as 'inactive' [1]. While quantitative % inhibition or IC50 values are not reported in the public ECBD entry, this binary outcome provides a clear differentiation point from other oxadiazole derivatives within the same database that may display measurable GPR35 antagonism. The absence of activity at GPR35 distinguishes this compound from analogs that engage this target, which is implicated in inflammatory and metabolic pathways.

GPR35 antagonism GPCR screening Oxadiazole selectivity

Physicochemical Property Differentiation: Lipophilicity (clogP) Compared to Oxadiazole Class

The calculated partition coefficient (clogP) for CAS 895487-72-6 is 2.96, as reported in the ECBD database [1]. This positions the compound near the optimal lipophilicity range for oral bioavailability (typically clogP 1-3). In comparison, the broader 1,3,4-oxadiazole class encompasses derivatives with clogP values spanning from approximately 1.5 to over 5, depending on aryl substitution patterns. The 3-methoxyphenyl group contributes a moderate electron-donating effect that balances lipophilicity relative to more hydrophobic analogs (e.g., 4-chlorophenyl or 3,4-dimethoxyphenyl derivatives) . This specific clogP value predicts better aqueous solubility and reduced non-specific protein binding compared to higher-logP oxadiazole analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Rule-of-Five Compliance Relative to Oxadiazole Congeners

CAS 895487-72-6 possesses 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 84.23 Ų, fully compliant with Lipinski's Rule of Five [1]. By comparison, many 1,3,4-oxadiazole derivatives bearing additional polar substituents (e.g., carboxylic acids, sulfonamides) exceed the HBD or HBA thresholds, compromising oral bioavailability predictions. The compound's balanced HBD/HBA profile is a direct consequence of the 3-methoxyphenyl and phenylsulfanylacetamide combination, distinguishing it from analogs with higher HBD counts that may exhibit reduced membrane permeability.

Drug-likeness Lipinski rules Oral bioavailability prediction

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide: Best-Fit Application Scenarios Based on Differentiated Evidence


Negative Control for GPR35-Mediated Pathway Studies

The confirmed inactivity of CAS 895487-72-6 in a GPR35 primary antagonism assay [1] makes it suitable as a negative control compound in cellular or biochemical assays aimed at validating GPR35-dependent signaling. Researchers investigating oxadiazole-based GPR35 modulators can use this compound to establish baseline non-activity, ensuring that observed effects in active analogs are target-specific. This application is directly supported by the ECBD assay annotation and requires no additional empirical validation for negative control purposes.

Hit-to-Lead Optimization Starting Point with Favorable Physicochemical Profile

With a clogP of 2.96 and full Lipinski Rule-of-Five compliance (HBD=2, HBA=6, TPSA=84.23 Ų) [2], this compound presents an attractive starting scaffold for medicinal chemistry programs targeting oral bioavailability. Its moderate lipophilicity balances solubility and permeability, reducing the need for extensive property optimization compared to more lipophilic or polar oxadiazole analogs. Structure-activity relationship (SAR) exploration can focus on modifying the 3-methoxyphenyl or phenylsulfanyl groups while maintaining the favorable physicochemical baseline.

Fragment-Based or Library Screening for Novel Oxadiazole-Derived Inhibitors

As a commercially available oxadiazole building block with a molecular weight of 341.39 g/mol , this compound is suitable for inclusion in diversity-oriented screening libraries targeting enzymes such as NTPDases or kinases, where oxadiazole scaffolds have shown promise [3]. The compound's inactivity at GPR35 reduces the likelihood of GPCR-related false positives in broad-panel screening, enhancing its value as a clean starting point for hit identification campaigns.

Selectivity Profiling in Oxadiazole Structure-Activity Relationship Studies

The 3-methoxyphenyl substitution distinguishes CAS 895487-72-6 from its 2-methoxy, 4-methoxy, 4-chloro, and 3,4-dimethoxy analogs . Procurement of this specific isomer enables systematic SAR studies to map the effect of methoxy position on target binding, metabolic stability, and cellular efficacy. Such comparator studies are essential for patent strategies and lead differentiation in competitive medicinal chemistry programs.

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.